N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 1,3-benzothiazol-2-amine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with N,N-dimethylcarbamoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-iodobenzene-1-sulfonohydrazide: Known for its unique N-H···π and I···π interactions.
2,4-Disubstituted thiazoles: Exhibits multitargeted bioactive properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxybenzamide: Evaluated for its anti-inflammatory activity.
Uniqueness
N’-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific structural features that allow for diverse chemical reactivity and a broad range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest .
Properties
CAS No. |
85742-62-7 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yloxy)phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C16H15N3O2S/c1-19(2)15(20)17-11-7-9-12(10-8-11)21-16-18-13-5-3-4-6-14(13)22-16/h3-10H,1-2H3,(H,17,20) |
InChI Key |
PMKUQZITKHDUOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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